3-[3,5-Dimethylisoxazol-4-yl]-1-propanol 3-[3,5-Dimethylisoxazol-4-yl]-1-propanol
Brand Name: Vulcanchem
CAS No.: 129975-10-6
VCID: VC21196964
InChI: InChI=1S/C8H13NO2/c1-6-8(4-3-5-10)7(2)11-9-6/h10H,3-5H2,1-2H3
SMILES: CC1=C(C(=NO1)C)CCCO
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

3-[3,5-Dimethylisoxazol-4-yl]-1-propanol

CAS No.: 129975-10-6

Cat. No.: VC21196964

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

3-[3,5-Dimethylisoxazol-4-yl]-1-propanol - 129975-10-6

Specification

CAS No. 129975-10-6
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name 3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-ol
Standard InChI InChI=1S/C8H13NO2/c1-6-8(4-3-5-10)7(2)11-9-6/h10H,3-5H2,1-2H3
Standard InChI Key UGCRTYDXGZEGEX-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CCCO
Canonical SMILES CC1=C(C(=NO1)C)CCCO

Introduction

3-[3,5-Dimethylisoxazol-4-yl]-1-propanol is an organic compound featuring a five-membered isoxazole ring, which is substituted with two methyl groups at the 3 and 5 positions. This compound also includes a propanol side chain, making it a versatile intermediate in organic synthesis. The molecular formula of this compound is C8H11N1O1, indicating it contains eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.

Synthesis Methods

The synthesis of 3-[3,5-Dimethylisoxazol-4-yl]-1-propanol can be achieved through several methods, often involving the formation of the isoxazole ring followed by the attachment of the propanol side chain. Common methods include:

  • Condensation Reactions: These involve the reaction of suitable precursors to form the isoxazole ring.

  • Nucleophilic Substitution: This method can be used to attach the propanol chain to the isoxazole core.

Potential Applications

3-[3,5-Dimethylisoxazol-4-yl]-1-propanol has potential applications in various fields due to its unique structure and reactivity:

  • Biological Interactions: Preliminary studies suggest that this compound may interact with biological macromolecules, potentially modifying protein functions through acylation mechanisms.

  • Synthetic Chemistry: It serves as a versatile intermediate for synthesizing more complex molecules.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-[3,5-Dimethylisoxazol-4-yl]-1-propanol, including:

Compound NameStructure FeaturesUnique Characteristics
3-(3,5-Dimethylisoxazol-4-yl)propanalContains an aldehyde instead of an alcohol groupMore reactive due to the aldehyde functionality
3-(3,5-Dimethylisoxazol-4-yl)propanoic acidContains a carboxylic acid groupExhibits different reactivity patterns
4-MethylisoxazoleSimilar ring structure but lacks propanol side chainDifferent biological activity profile

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